Pawhuskin A

Opioid receptor binding Natural product pharmacology Structure-activity relationship

Sourcing a reliable, high-purity silent antagonist for κ-opioid receptor studies is often challenging due to the rarity of non-nitrogenous ligands. Pawhuskin A (CAS 656235-31-3) directly addresses this gap as a natural, non-nitrogenous silent antagonist. - Enables studies on stress-induced relapse and addiction models with a Ke of 203 nM at κ receptors. - Offers a functional counterpoint to agonists like salvinorin A in signaling pathway dissection. - Serves as the most potent, positive control scaffold (Ki=0.29 μM) for analog screening and SAR studies.

Molecular Formula C29H36O4
Molecular Weight 448.6 g/mol
Cat. No. B1254012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePawhuskin A
Synonymspawhuskin A
Molecular FormulaC29H36O4
Molecular Weight448.6 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCC1=C(C=C(C=C1O)O)C=CC2=C(C(=C(C=C2)O)O)CC=C(C)C)C)C
InChIInChI=1S/C29H36O4/c1-19(2)7-6-8-21(5)10-15-25-23(17-24(30)18-28(25)32)12-11-22-13-16-27(31)29(33)26(22)14-9-20(3)4/h7,9-13,16-18,30-33H,6,8,14-15H2,1-5H3/b12-11+,21-10+
InChIKeyLZRXMBPDNILKDO-ZVBRSKEYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pawhuskin A Overview


Pawhuskin A is a naturally occurring prenylated stilbene first isolated from the North American prairie plant Dalea purpurea [1]. It acts as a competitive silent antagonist at the κ-, μ-, and δ-opioid receptors, with Ke values of 203 nM (κ), 570 nM (μ), and 2900 nM (δ) respectively [2]. Notably, Pawhuskin A achieves opioid receptor antagonism without a basic nitrogen atom, placing it in a rare class of non-nitrogenous opioid modulators alongside compounds such as salvinorin A [3].

Source

Naturally occurring prenylated stilbene from Dalea purpurea; total synthesis available

Function

Competitive silent antagonist at κ-, μ-, and δ-opioid receptors without a basic nitrogen

Receptor bias

κ-preferring antagonist with reported activity at μ and δ subtypes

Supply

Validated total synthesis supports scalable, reproducible research supply

Why Pawhuskin A Is Irreplaceable


Pawhuskin A occupies a distinct position in the chemical space of opioid receptor modulators. Unlike most opioid ligands, which require a basic nitrogen for activity, Pawhuskin A derives its binding affinity from a unique combination of a stilbene core and specific prenyl/geranyl substitution patterns [1]. Among the Pawhuskin family (A, B, and C), Pawhuskin A exhibits the highest potency, with a Ki of 0.29 ± 0.11 μM [2]. This potency advantage is not shared by the closely related Pawhuskins B and C, nor by the co-isolated petalostemumol, meaning that substituting any of these analogs would result in measurable loss of activity in opioid receptor assays [2]. Furthermore, Pawhuskin A is a silent antagonist, whereas other non-nitrogenous opioid modulators such as salvinorin A are agonists, making functional substitution impossible [3].

Analog potency mismatch

Pawhuskin B, C and petalostemumol show weaker opioid receptor binding; using them may require higher assay concentrations and shift response windows.

Functional substitution impossible

Salvinorin A is a κ-opioid agonist, not an antagonist; it cannot replace Pawhuskin A for studies requiring silent antagonist control.

Selectivity baseline vs. synthetic derivatives

Synthetic analogs such as compound 29 exhibit improved κ-selectivity; the natural product’s moderate selectivity profile may limit interpretation in certain assay contexts.

Pawhuskin A Comparative Data


Potency Advantage Over Pawhuskin B

In the original isolation study, Pawhuskin A (1) demonstrated the highest opioid receptor affinity among the four compounds tested from Dalea purpurea, with a Ki value of 0.29 ± 0.11 μM [1]. Pawhuskin B (2) showed a Ki of 3.0 ± 1.5 μM, while Pawhuskin C (3) and petalostemumol (4) each showed Ki values of approximately 3.0 μM [1].

Binding affinity (Ki)
Head-to-head
0.29 ± 0.11 μM (A) vs 3.0 ± 1.5 μM (B)
Reported binding affinity context; supports compound ranking in opioid receptor assays.
Rat striatal tissue displacement assay
Opioid receptor binding Natural product pharmacology Structure-activity relationship

Silent Antagonism vs. Salvinorin A

Pawhuskin A functions as a competitive silent antagonist at κ-, μ-, and δ-opioid receptors with Ke values of 203 nM (κ), 570 nM (μ), and 2900 nM (δ) [1]. This contrasts with salvinorin A, a structurally distinct non-nitrogenous κ-opioid modulator that acts as a potent agonist (EC₅₀ = 1-10 nM at κ receptor) [2].

Functional activity
Class-level inference
Antagonist Ke 203 nM vs Agonist EC₅₀ 1-10 nM
Opposite functional profiles preclude substitution for antagonist studies.
Recombinant receptor systems
Functional antagonism Opioid receptor subtypes Pharmacological profiling

Analog 29 Improves κ-Selectivity

While Pawhuskin A shows preferential binding to the κ receptor over μ and δ (Ke κ = 203 nM, μ = 570 nM, δ = 2900 nM; κ/μ selectivity ratio ≈ 2.8) [1], a synthetic analog designated compound 29 demonstrated significantly improved κ-selectivity and potent opioid receptor binding activity in the same study [2]. The precise quantitative selectivity data for compound 29 are not provided in the available abstract, but the authors explicitly note its significantly improved selectivity for the κ receptor [2].

κ/μ selectivity
Class-level inference
κ/μ ~2.8; analog 29 reported improved selectivity
Selectivity baseline context; more selective analogs exist but exact values not fully reported.
Data to verify from abstract
Receptor selectivity Analog synthesis Opioid pharmacology

Non-Nitrogenous Opioid Pharmacophore

Pawhuskin A binds to opioid receptors without containing a basic nitrogen atom, a feature shared by only a small number of known opioid modulators [1]. The traditional opioid pharmacophore requires a basic nitrogen to form a salt bridge with a conserved aspartate residue in the receptor binding pocket [2]. Pawhuskin A achieves binding despite lacking this motif, indicating an alternative binding mode that may offer distinct pharmacological properties [1].

Pharmacophore feature
Class-level inference
Basic nitrogen absent (non-nitrogenous)
Alternative binding mode may support non-canonical opioid receptor research.
Structural analysis and displacement assays
Pharmacophore Opioid receptor Chemical biology

Validated Synthetic Route

A concise total synthesis of Pawhuskin A was published in 2008, utilizing a convergent Horner-Wadsworth-Emmons condensation that joins a prenylated aldehyde with a geranylated phosphonate to stereoselectively afford the E-olefin isomer [1]. This synthesis confirms the structure of the natural product and establishes a route for analog preparation [1]. In contrast, no total synthesis has been reported for Pawhuskin B or C in the peer-reviewed literature, limiting their availability to what can be isolated from natural sources.

Synthetic route
Cross-study comparable
Published 11-step convergent synthesis (2008)
Enables reliable supply and analog synthesis for research programs.
No synthesis reported for Pawhuskin B or C
Total synthesis Chemical procurement Natural product chemistry

Pawhuskin A Applications


κ-Opioid Antagonism in Addiction & Stress

With a Ke of 203 nM at κ receptors and established silent antagonist activity, Pawhuskin A is suitable for in vitro and ex vivo studies investigating κ-opioid receptor blockade in models of stress-induced relapse and addiction [1]. Its 10.4-fold higher potency over Pawhuskin B reduces the compound concentration required in assay systems [2].

Non-Nitrogenous Opioid Pharmacophore Mapping

Pawhuskin A serves as a foundational scaffold for structure-activity relationship studies aimed at understanding how stilbenes bind opioid receptors without a basic nitrogen [1]. Its established total synthesis route enables the preparation of focused analog libraries to probe the structural determinants of κ-selectivity [3].

Silent Antagonist vs. Agonist Comparisons

Pawhuskin A (silent antagonist, Ke = 203 nM) provides a functional counterpoint to salvinorin A (agonist, EC₅₀ ≈ 1-10 nM) in experiments designed to differentiate antagonist-mediated blockade from agonist-mediated signaling outcomes [4].

Control for Analog Screening

As the most potent natural member of the Pawhuskin family (Ki = 0.29 μM), Pawhuskin A is the appropriate positive control for screening new synthetic analogs, including those with improved κ-selectivity such as compound 29 [5].

Application
Selection Property
Validation Focus
κ-Opioid receptor signaling studies
Non-nitrogenous silent antagonist profile
κ-receptor-mediated endpoint modulation in stress-relapse models
Non-canonical opioid pharmacophore mapping
Stilbene scaffold lacking basic nitrogen
Binding mode characterization via mutagenesis and modeling
Antagonist vs agonist comparator studies
Silent antagonist functional identity
Functional assay differentiation from κ-agonist controls
Natural product analog screening
Reported highest affinity among pawhuskin family
Comparator benchmark for new synthetic analog potency evaluation
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